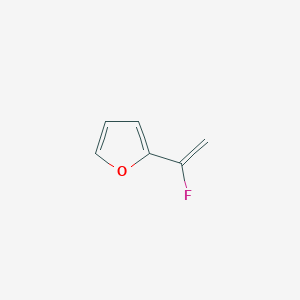

2-(1-Fluorovinyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-fluoroethenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFFVISZMSXFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CO1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1 Fluorovinyl Furan and Its Derivatives

Strategies for the Construction of the 1-Fluorovinyl Moiety

The creation of the C-F bond in the 1-fluorovinyl group attached to a furan (B31954) ring can be achieved through several distinct synthetic approaches, each with its own set of reagents and reaction conditions. These methods include fluoroolefination, nucleophilic fluorination, electrophilic fluorination, and radical-mediated pathways.

Fluoroolefination Approaches Utilizing Furan Substrates

Fluoroolefination reactions provide a direct route to the 1-fluorovinyl moiety. These methods often involve the reaction of a furan-derived carbonyl compound or its precursor with a fluorinated olefination reagent. While specific examples for 2-(1-Fluorovinyl)furan are not extensively detailed in the provided search results, general principles of fluoroolefination can be applied. For instance, a Shapiro-type reaction could potentially be adapted, offering a pathway to fluoroalkenes from readily available ketones. organic-chemistry.org Another approach involves the olefination of α-fluoro-β-keto esters, which can lead to the formation of α-fluoro-α,β-unsaturated esters. organic-chemistry.org

Nucleophilic Fluorination Routes to Fluorovinyl Linkages

Nucleophilic fluorination is a common strategy for introducing fluorine into organic molecules. ucla.edu This approach typically involves the displacement of a leaving group by a fluoride (B91410) ion. Reagents such as potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF) are commonly employed. acsgcipr.org For the synthesis of vinyl fluorides, a direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet TBAF has been reported to yield (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds. organic-chemistry.org This methodology could potentially be adapted to furan-based substrates. The choice of fluoride source and reaction conditions is critical to overcome challenges such as low solubility and high basicity of fluoride salts. ucla.edu The development of reagents like PyFluor has aimed to address these limitations in deoxyfluorination reactions. ucla.edu The mechanism of nucleophilic fluorination often proceeds via an SN2 or SNAr pathway. acsgcipr.orgnih.gov

Electrophilic Fluorination Strategies and Their Adaptations

Electrophilic fluorination utilizes reagents that deliver a formal "F+" equivalent to a nucleophilic substrate. wikipedia.org This method is an alternative to nucleophilic fluorination for the formation of C-F bonds. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including SN2 and single-electron transfer (SET) pathways. wikipedia.org For furan derivatives, which are electron-rich, electrophilic attack is a plausible route for functionalization. nih.gov The reaction of an appropriate furan-derived organometallic species with an electrophilic fluorine source could lead to the desired this compound.

| Reagent Type | Common Examples |

| Nucleophilic Fluoride Sources | KF, CsF, TBAF, PyFluor |

| Electrophilic Fluorinating Agents | NFSI, Selectfluor®, NFOBS |

Radical-Mediated Pathways for Fluorovinylfuran Synthesis

Radical-mediated reactions offer another avenue for the synthesis of fluorinated organic compounds. nih.gov These processes often involve the generation of a fluorinated radical which then reacts with the substrate. nih.gov For furan derivatives, visible light-mediated radical trifluoromethylation has gained significant attention. nih.gov This process typically involves the generation of a trifluoromethyl radical that adds to the furan ring. nih.gov A similar approach could be envisioned for the introduction of a 1-fluorovinyl group, potentially through the generation of a 1-fluorovinyl radical or by reacting a furan-based radical with a source of the fluorovinyl group. Recent developments have explored the use of silver(II) fluoride (AgF2) as a source of fluorine radicals (F•) for the fluorination of various organic compounds, including heterocycles. chemrxiv.org

Functionalization and Diversification of the Furan Ring in this compound Synthesis

The synthesis of derivatives of this compound often requires methods to selectively introduce substituents onto the furan ring. These functionalization strategies can be performed either before or after the formation of the fluorovinyl moiety.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be trapped with an electrophile to introduce a variety of functional groups. While specific examples of DoM on this compound are not provided in the search results, the furan ring is known to undergo metalation. The choice of the directing group and the reaction conditions are crucial for achieving high regioselectivity. For furan itself, electrophilic substitution preferentially occurs at the C-2 position. uop.edu.pk

| Synthetic Strategy | Description | Potential Application |

| Fluoroolefination | Direct formation of the C=CF bond on a furan precursor. | Synthesis from furan-2-carboxaldehyde or related ketones. |

| Nucleophilic Fluorination | Displacement of a leaving group on a vinyl side chain with a fluoride source. | Conversion of a 2-(1-halovinyl)furan to the fluoro derivative. |

| Electrophilic Fluorination | Reaction of a nucleophilic furan derivative with an electrophilic fluorine source. | Fluorination of a 2-vinylfuran organometallic species. |

| Radical-Mediated Pathway | Addition of a fluorovinyl radical to a furan or a furan radical to a fluorovinyl source. | Alternative route for C-C and C-F bond formation. |

| Directed Ortho-Metalation | Regioselective functionalization of the furan ring. | Introduction of substituents at the C3 or C5 position of the furan ring. |

Palladium-Catalyzed Cross-Coupling Reactions on Furan Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful and versatile methods for the formation of carbon-carbon bonds. These strategies are well-suited for the functionalization of heterocyclic scaffolds like furan and for the introduction of complex substituents such as the 1-fluorovinyl group.

Several established cross-coupling reactions can be adapted for the synthesis of this compound. The Suzuki-Miyaura coupling, for instance, would involve the reaction of a 2-halofuran or furan-2-boronic acid with a corresponding (1-fluorovinyl)boronic acid or halide, respectively. libretexts.orgmdpi.com Similarly, the Stille coupling utilizes an organotin reagent, such as 2-(tributylstannyl)furan, reacting with a fluorovinyl halide. organic-chemistry.orgwikipedia.org While effective, the primary drawback of the Stille reaction is the toxicity associated with organotin compounds. organic-chemistry.orgwikipedia.org

A more contemporary and atom-economical approach is the direct C–H functionalization of the furan ring. This method avoids the pre-functionalization (e.g., halogenation or borylation) of the furan starting material, thereby reducing step count and waste. cas.cn A plausible strategy involves the palladium-catalyzed C-2 C–H functionalization of furan with a Z-fluorovinyl iodonium (B1229267) salt. The catalytic cycle for this type of reaction is proposed to involve an initial electrophilic palladation at the electron-rich C-2 position of the furan, followed by oxidative addition of the iodonium salt to the palladium center, and concluding with reductive elimination to yield the this compound product and regenerate the active palladium(II) catalyst. researchgate.net

Below is a table summarizing typical conditions for these palladium-catalyzed reactions.

| Reaction Type | Furan Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | 2-Bromofuran | (1-Fluorovinyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O |

| Stille | 2-(Tributylstannyl)furan | 1-Bromo-1-fluoroethene | Pd(PPh₃)₄ | PPh₃ | - | THF |

| Direct C-H | Furan | (Z)-Fluorovinyl iodonium salt | Pd(OAc)₂ | None | - | Acetic Acid |

Cycloaddition Reactions Involving Furan Moieties

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful method for constructing six-membered rings with high stereocontrol. nih.gov In the context of synthesizing furan derivatives, the furan ring itself can act as the diene component in a [4+2] cycloaddition with a suitable dienophile. nih.govnih.gov

To synthesize a precursor for this compound, furan can be reacted with a fluorinated alkene, such as trifluoroethene. This reaction typically requires elevated temperatures and results in the formation of a 7-oxabicyclo[2.2.1]heptene derivative. researchgate.net A key challenge in using furan as a diene is overcoming its inherent aromaticity, which makes it less reactive than non-aromatic dienes and often renders the Diels-Alder reaction reversible. nih.govnih.gov

The initial cycloadduct is not the final aromatic product. It must undergo subsequent chemical transformations to yield the desired substituted furan. A common strategy is acid-catalyzed dehydration of the bicyclic ether, which eliminates water and restores the aromaticity of the furan ring. This two-step sequence—cycloaddition followed by aromatization—provides a viable, albeit indirect, pathway to substituted furans.

The table below outlines a representative cycloaddition-aromatization sequence.

| Step | Reactants | Conditions | Intermediate/Product |

| 1. Diels-Alder | Furan, Fluoroalkene | High Temperature (e.g., 200°C), Autogenous Pressure | Fluorinated 7-oxabicyclo[2.2.1]heptene |

| 2. Aromatization | Cycloadduct from Step 1 | Acid Catalyst (e.g., H₂SO₄), Heat | This compound derivative |

Total Synthesis and Analog Generation of this compound Frameworks

The total synthesis of this compound or its analogs involves a strategic combination of reactions to build the molecule from simpler, readily available precursors. The methodologies described in the preceding sections, particularly palladium-catalyzed cross-coupling, represent key steps in a potential synthetic route.

A hypothetical total synthesis could begin with a commercially available furan derivative, such as 2-furoic acid. The acid could be converted to a suitable precursor for cross-coupling, for example, through decarboxylation and subsequent halogenation to yield 2-bromofuran. orgsyn.org The crucial C-C bond-forming step to install the fluorovinyl moiety would then be accomplished via a Suzuki-Miyaura or Stille coupling, or through direct C-H functionalization of the furan ring itself. nih.govescholarship.org

These synthetic frameworks are highly adaptable for the generation of analogs. By modifying the coupling partners, a diverse library of related compounds can be produced.

Varying the Furan Scaffold : Starting with substituted furans (e.g., 3-methylfuran (B129892) or furan-3-carboxylic acid ester) would lead to analogs with different substitution patterns on the furan ring.

Varying the Vinyl Component : Employing different fluorovinylmetallic reagents or iodonium salts in the cross-coupling step would allow for the introduction of additional substituents on the vinyl group.

The direct C-H activation approach is particularly powerful for late-stage functionalization, enabling the introduction of the fluorovinyl group into a more complex, pre-assembled furan-containing molecule, which is a highly desirable strategy in medicinal chemistry and materials science. cas.cn

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. benthamscience.comdntb.gov.ua The synthesis of this compound can be evaluated through this lens, with certain methodologies offering distinct advantages. oup.comrsc.org

Atom Economy : This principle, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a key metric. wikipedia.org

Diels-Alder Reaction : The [4+2] cycloaddition is a classic example of a highly atom-economical reaction, as all atoms from the diene and dienophile are incorporated into the product, resulting in a theoretical 100% atom economy. nih.govjocpr.com This minimizes the generation of byproducts.

Catalysis : The use of catalysts is a fundamental principle of green chemistry. Palladium-catalyzed cross-coupling reactions are advantageous because they require only a small amount of catalyst to facilitate the transformation, avoiding the use of stoichiometric and often toxic reagents. benthamscience.com The development of highly active catalysts allows for lower catalyst loadings and milder reaction conditions, further enhancing the green credentials of the synthesis. mdpi.com

Sustainable Conditions : Modern synthetic efforts focus on replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents. nih.govdntb.gov.ua Some Diels-Alder reactions, for example, can be performed in water or even under solvent-free ("neat") conditions, significantly reducing waste and environmental impact. nih.govtruman.edu Furthermore, the development of heterogeneous and recyclable palladium catalysts is an active area of research aimed at minimizing metal waste and simplifying product purification. mdpi.com

By selecting methodologies such as direct C-H activation or atom-economical cycloadditions and optimizing reaction conditions to use benign solvents and catalytic reagents, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing.

Mechanistic Investigations of Reactions Involving 2 1 Fluorovinyl Furan

Reaction Pathway Elucidation for Synthetic Transformations

Understanding the detailed sequence of bond-making and bond-breaking events is key to developing efficient syntheses. For 2-(1-Fluorovinyl)furan, this involves examining the formation of the fluorovinyl group attached to the furan (B31954) ring.

The synthesis of vinyl fluorides often involves complex multi-step reactions where the transition state geometry dictates the stereochemical outcome. While no specific transition state analyses for the synthesis of this compound have been published, insights can be drawn from analogous palladium-catalyzed cross-coupling reactions.

A plausible synthetic route involves the palladium-catalyzed coupling of a 2-furyl metallic species with a fluorovinyl electrophile. The mechanism would proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transition state of the reductive elimination step is particularly critical. It is a highly organized, concerted state where the 2-furyl group and the 1-fluorovinyl group are arranged around the palladium center before forming the final C-C bond. The geometry of this transition state would be influenced by steric and electronic interactions between the ligands on the palladium catalyst and the coupling partners, ultimately controlling the efficiency of the bond formation. Computational studies on similar systems suggest that a lower energy transition state is achieved when bulky phosphine (B1218219) ligands on the palladium center are positioned to minimize steric clash with the substrates.

The choice of catalyst and associated ligands is paramount in directing the outcome of synthetic transformations. Palladium-based catalysts are frequently employed for the construction of carbon-carbon bonds. organic-chemistry.org In a hypothetical synthesis of this compound via a C-H functionalization pathway, a palladium(II) catalyst such as palladium acetate (B1210297) (Pd(OAc)₂) would likely be effective. researchgate.net

The reaction would be initiated by the coordination of the palladium catalyst to the furan ring. The ligands attached to the palladium center play a crucial role in this process. Electron-rich, bulky phosphine ligands, such as those from the Buchwald family (e.g., XPhos), can stabilize the palladium center, facilitate the C-H activation step on the furan ring, and promote the final reductive elimination to yield the product. The ligand's structure influences the catalyst's reactivity and selectivity by modifying the electronic properties and steric environment of the metal center. Copper co-catalysts have also been shown to be effective in related furan syntheses, potentially by facilitating a key transmetalation or rearrangement step.

The following table illustrates the hypothetical effect of different ligands on the yield of a palladium-catalyzed synthesis of this compound.

| Entry | Palladium Catalyst | Ligand | Hypothetical Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ | None | 25 |

| 2 | Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | 55 |

| 3 | Pd(OAc)₂ | XPhos | 85 |

| 4 | Pd₂(dba)₃ | SPhos | 82 |

The direct observation or trapping of reactive intermediates provides strong evidence for a proposed reaction mechanism. In the palladium-catalyzed synthesis of this compound, several key intermediates are proposed. Following C-H activation at the C2 position of the furan ring, a five-membered palladacycle intermediate would likely form. This species is an organopalladium compound where the palladium is bonded to both a carbon and the oxygen of the furan ring.

This palladacycle could then react with a fluorovinylating agent, such as a fluorovinyl iodonium (B1229267) salt. This step would proceed through an oxidative addition or a related pathway to form a Pd(IV) intermediate. Spectroscopic techniques like NMR could potentially be used to characterize these intermediates at low temperatures. For instance, the formation of a palladacycle would cause a significant downfield shift in the ¹³C NMR spectrum for the C2 carbon of the furan. The final step, reductive elimination from the Pd(IV) intermediate, would regenerate the Pd(II) catalyst and release the this compound product.

Stereochemical Outcomes and Regioselectivity in this compound Reactions

Controlling the spatial arrangement of atoms (stereochemistry) and the site of bond formation (regiochemistry) is a central goal in organic synthesis.

Reactions involving this compound can generate new stereocenters, leading to the formation of diastereomers or enantiomers. A key example is the Diels-Alder reaction, where the furan ring acts as a diene. researchgate.net When this compound reacts with a dienophile like maleic anhydride, a bicyclic adduct is formed.

The stereochemical outcome of this [4+2] cycloaddition is governed by the "endo rule," which predicts that the dienophile's substituents will preferentially occupy the endo position in the transition state. This preference is due to stabilizing secondary orbital interactions between the π-system of the dienophile's substituents and the developing π-bond of the diene. Consequently, the endo diastereomer is typically the major product under kinetic control. rsc.org The presence of the fluorovinyl group at the C2 position would sterically and electronically influence the approach of the dienophile, potentially enhancing the endo/exo selectivity compared to unsubstituted furan. Enantioselective versions of such reactions could be achieved by using chiral Lewis acid catalysts to differentiate between the two faces of the dienophile or diene.

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. pharmaguideline.comyoutube.com The regioselectivity of such reactions is dictated by the directing effects of the ring's oxygen atom and any existing substituents. The oxygen atom strongly directs incoming electrophiles to the adjacent C2 and C5 positions due to the superior stability of the resulting carbocation intermediate (arenium ion). youtube.com

In this compound, the C2 position is already occupied. Therefore, electrophilic attack is expected to occur predominantly at the C5 position. The 1-fluorovinyl group at C2 is generally considered to be weakly deactivating due to the electronegativity of the fluorine atom, which would further disfavor attack at the C3 position. For example, nitration of this compound with a mild nitrating agent like acetyl nitrate (B79036) would be expected to yield 5-nitro-2-(1-fluorovinyl)furan as the major product. pharmaguideline.com

The table below summarizes the expected regiochemical outcomes for the functionalization of this compound.

| Reaction | Reagent | Predicted Major Product | Predicted Regioselectivity (C5 vs. other positions) |

|---|---|---|---|

| Nitration | Acetyl Nitrate | 5-Nitro-2-(1-fluorovinyl)furan | >95:5 |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(1-fluorovinyl)furan | >98:2 |

| Acylation | Acetic Anhydride / BF₃·OEt₂ | 5-Acetyl-2-(1-fluorovinyl)furan | >90:10 |

| Diels-Alder | Maleic Anhydride | Cycloaddition across C2-C5 | Specific to the [4+2] mechanism |

Advanced Spectroscopic and Structural Characterization Methodologies for 2 1 Fluorovinyl Furan

Application of Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For 2-(1-Fluorovinyl)furan, advanced NMR methods are indispensable for unambiguously assigning proton and carbon signals and for probing the molecule's conformational preferences and stereochemical details.

Multi-Dimensional NMR Spectroscopy (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for mapping the complex network of couplings within this compound, resolving ambiguities that may arise in one-dimensional spectra. bitesizebio.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would reveal correlations between the adjacent protons on the furan (B31954) ring (H3, H4, and H5) and, importantly, between the vinyl proton and the furan proton at the 3-position, confirming their spatial proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. nih.gov This allows for the unambiguous assignment of each carbon atom in the furan ring and the vinyl group by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range couplings between protons and carbons (typically over two to three bonds). ipb.pt It is particularly powerful for identifying quaternary carbons and for piecing together molecular fragments. In this compound, HMBC would show correlations from the vinyl proton to the C2 and C3 carbons of the furan ring, and from the furan protons to the carbons of the vinyl group, thereby confirming the connectivity between the furan ring and the fluorovinyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, irrespective of whether they are connected through bonds. wordpress.com NOESY is vital for conformational analysis. It can determine the preferred orientation of the fluorovinyl group relative to the furan ring by identifying through-space interactions between the vinyl proton or fluorine atom and the protons on the furan ring.

| Technique | Expected Correlations for this compound | Information Gained |

| COSY | H3 ↔ H4, H4 ↔ H5 | Connectivity of furan ring protons |

| HSQC/HMQC | H3 ↔ C3, H4 ↔ C4, H5 ↔ C5, Hvinyl ↔ Cvinyl | Direct C-H bond correlations |

| HMBC | Hvinyl ↔ C2, Hvinyl ↔ C3, H3 ↔ C2, H3 ↔ C4, H3 ↔ Cvinyl | Molecular skeleton assembly |

| NOESY | Hvinyl ↔ H3 | Spatial proximity and conformation |

Fluorine NMR Spectroscopy (¹⁹F NMR) for Detailed Structural Insights

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally informative technique. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.orgnih.gov

The ¹⁹F NMR spectrum of this compound provides several key pieces of information:

Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic environment, spanning a very wide range (approx. 800 ppm). wikipedia.org The specific chemical shift for the fluorine in this compound helps to confirm the vinyl fluoride (B91410) structure.

Spin-Spin Coupling: Fluorine couples to other active nuclei, particularly ¹H and ¹³C. The magnitude of these coupling constants (J-values) provides invaluable structural data. huji.ac.il For instance, the two-bond coupling to the geminal vinyl proton (²JHF) and the three-bond couplings to the vicinal furan proton (³JHF) would produce characteristic splitting patterns in both the ¹H and ¹⁹F spectra, further confirming the structure. nih.gov

| Coupling Type | Typical Range (Hz) | Structural Information |

| ²JHF (geminal) | 45 - 80 | Confirms F-C-H connectivity |

| ³JHF (vicinal, cis) | 0 - 20 | Stereochemistry of the double bond |

| ³JHF (vicinal, trans) | 20 - 50 | Stereochemistry of the double bond |

| ⁴JHF (long-range) | < 5 | Long-range connectivity to furan ring |

Solid-State NMR Approaches for Polymorphic Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful method for characterizing materials in their solid form, providing insights into molecular structure, conformation, and packing that are inaccessible by solution NMR. nih.goviastate.edu For this compound, ssNMR would be the primary tool for investigating polymorphism—the ability of the compound to exist in multiple crystalline forms.

Different polymorphs, having distinct arrangements of molecules in the crystal lattice, will give rise to different ssNMR spectra. iastate.edu Techniques such as ¹³C and ¹⁹F Cross-Polarization Magic-Angle Spinning (CP-MAS) can distinguish between polymorphs because the chemical shifts are sensitive to the local molecular environment, including intermolecular interactions. nih.govrsc.org Thus, ssNMR can identify the presence of a single crystalline form or a mixture of polymorphs in a bulk sample.

X-ray Crystallography and Diffraction Techniques for Definitive Structural Elucidation

While NMR provides excellent data on structure and conformation in solution or in the bulk solid state, X-ray diffraction techniques offer the most definitive picture of the atomic arrangement within a crystal lattice. anton-paar.com

Single Crystal X-ray Diffraction of this compound Derivatives

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute three-dimensional structure of a crystalline molecule. carleton.edu If a suitable single crystal of this compound or a derivative can be grown, SCXRD analysis would yield precise measurements of:

Unit Cell Dimensions: The size and shape of the repeating unit in the crystal.

Bond Lengths and Angles: Definitive values for all bonds and angles within the molecule. tugraz.at

Torsional Angles: The exact conformation of the molecule as it exists in the solid state, particularly the rotational angle between the furan ring and the fluorovinyl group.

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal, identifying interactions such as hydrogen bonds or π-stacking that stabilize the crystal lattice. mdpi.comnih.gov

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| a, b, c (Å) | Unit cell edge lengths |

| α, β, γ (°) | Unit cell angles |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise interatomic distances |

| Bond Angles (°) | Precise angles between bonds |

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline powders or polycrystalline solids. warwick.ac.uk While it typically does not provide the atomic-level detail of SCXRD, it is an essential technique for characterizing the bulk crystalline material. researchgate.net

For this compound, the primary application of PXRD is phase identification. The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. kocw.or.kr This is crucial for:

Polymorph Screening: Each polymorph of a compound will produce a distinct PXRD pattern. researchgate.net

Quality Control: PXRD can verify the identity and crystalline purity of a synthesized batch of the compound by comparing its pattern to a known standard.

Monitoring Phase Transitions: The technique can be used to study changes in the crystalline structure as a function of temperature or pressure. researchgate.net

In cases where single crystals cannot be obtained, advanced methods can sometimes be used to solve crystal structures directly from high-quality PXRD data, often with guidance from computational modeling and solid-state NMR. rsc.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₅FO), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its chemical formula.

The fragmentation of the furan ring under electron ionization (EI) is known to proceed through complex pathways involving ring opening and rearrangements. ed.ac.uknih.gov The primary fragmentation of furan itself often leads to the formation of the C₃H₃⁺ ion (m/z 39) and the loss of carbon monoxide (CO) and a hydrogen atom. nih.gov For substituted furans, the fragmentation pathways are influenced by the nature of the substituent.

In the case of this compound, the fragmentation is expected to be a composite of the furan ring's and the fluorovinyl group's fragmentation patterns. The presence of the fluorine atom, with its high electronegativity, and the strong C-F bond will significantly influence the fragmentation cascade.

A plausible fragmentation pathway for this compound, initiated by electron ionization, can be proposed. The molecular ion [C₆H₅FO]⁺˙ would be observed at its calculated exact mass. Subsequent fragmentation could proceed through several pathways:

Loss of a fluorine atom: Cleavage of the C-F bond to yield the [C₆H₅O]⁺ ion.

Loss of HF: Elimination of hydrogen fluoride, a common fragmentation pathway for fluorinated compounds, leading to a [C₆H₄O]⁺˙ ion.

Furan ring fragmentation: The characteristic loss of CO from the furan ring could occur, leading to a [C₅H₅F]⁺˙ fragment. Another possibility is the expulsion of an HCO radical, which is a known fragmentation pathway for furan. nih.gov

Cleavage of the vinyl group: The bond between the furan ring and the vinyl group could cleave, leading to the formation of a furyl cation [C₄H₃O]⁺ and a [C₂H₂F]⁺˙ radical cation, or vice versa.

The study of fluorinated derivatives of other aromatic systems has shown that McLafferty-type rearrangements and gamma-shifts of fluorine can also occur, leading to unique fragmentation patterns. nih.gov To fully elucidate the fragmentation pathway of this compound, tandem mass spectrometry (MS/MS) experiments would be essential. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), the daughter ions can be systematically identified, allowing for the construction of a detailed fragmentation map.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data and Plausible Fragment Identities for this compound

| m/z (measured) | Formula | Fragment Identity | Proposed Loss |

| 112.0324 | C₆H₅FO | [M]⁺˙ | - |

| 93.0335 | C₆H₅O | [M-F]⁺ | •F |

| 92.0262 | C₆H₄O | [M-HF]⁺˙ | HF |

| 84.0371 | C₅H₅F | [M-CO]⁺˙ | CO |

| 83.0293 | C₅H₄F | [M-HCO]⁺ | •CHO |

| 67.0184 | C₄H₃O | [Furan-2-yl]⁺ | •C₂H₂F |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can also be used for conformational analysis. youtube.com For this compound, the vibrational spectrum will be characterized by contributions from the furan ring, the vinyl group, and the carbon-fluorine bond.

Furan Ring Vibrations: The furan ring has several characteristic vibrational modes. These include symmetric and asymmetric C-O-C stretching vibrations, C=C double bond stretching, and various C-H stretching and bending modes. globalresearchonline.netmit.edu Based on studies of furan and its derivatives, the following assignments can be anticipated:

C-H stretching: Aromatic C-H stretches are typically observed in the 3100-3150 cm⁻¹ region.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring usually appear in the 1500-1600 cm⁻¹ range.

Ring breathing modes: These are collective vibrations of the entire ring and are often found in the 1000-1200 cm⁻¹ region.

C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage in the furan ring gives rise to strong bands, typically in the 1000-1300 cm⁻¹ region.

Vinyl Group Vibrations: The 1-fluorovinyl substituent will also have its own set of characteristic vibrations:

=C-H stretching: The stretching vibration of the hydrogen atom attached to the double bond is expected above 3000 cm⁻¹.

C=C stretching: The stretching of the vinyl C=C double bond will likely appear in the 1620-1680 cm⁻¹ region. The conjugation with the furan ring may shift this frequency. For 2-vinylfuran, this mode is observed around 1640 cm⁻¹. uliege.be

=C-H bending: The out-of-plane bending (wagging) of the vinyl C-H bond is typically a strong band in the 800-1000 cm⁻¹ region.

Carbon-Fluorine Vibrations: The C-F stretching vibration is known to produce a strong absorption band in the IR spectrum. The exact position of this band is sensitive to the electronic environment. For a fluorine atom attached to a double bond, the C-F stretch is expected in the 1100-1300 cm⁻¹ region.

The combination of IR and Raman spectroscopy would be particularly powerful. Due to the different selection rules, some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. youtube.com This complementarity would allow for a more complete assignment of the vibrational modes of this compound.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3150 | Medium | Medium |

| Vinylic =C-H Stretch | 3050 - 3100 | Medium | Medium |

| C=C Stretch (vinyl) | 1620 - 1680 | Medium-Strong | Strong |

| C=C Stretch (furan) | 1500 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1100 - 1300 | Strong | Weak |

| C-O-C Asymmetric Stretch | 1200 - 1280 | Strong | Medium |

| C-O-C Symmetric Stretch | 1000 - 1100 | Medium | Strong |

| =C-H Out-of-Plane Bend | 800 - 1000 | Strong | Weak |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. purechemistry.orgwikipedia.org It is important to note that this compound itself is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image.

However, if a chiral center were introduced into the molecule, for instance, by substitution at the C5 position of the furan ring or through a reaction that creates a stereocenter on the vinyl side chain, then the resulting enantiomers could be distinguished using ECD and VCD.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. For a chiral derivative of this compound, the furan ring and the conjugated vinyl system would act as chromophores. The sign and intensity of the Cotton effects in the ECD spectrum would be characteristic of a particular enantiomer. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the molecule can be determined. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and measures the differential absorption of left and right circularly polarized infrared radiation. wikipedia.org VCD spectra provide a wealth of structural information as they contain signals from all the vibrational modes of the molecule. The VCD spectrum of one enantiomer is the mirror image of the other. nih.gov

For a chiral derivative of this compound, the VCD spectrum would show characteristic bands for the chiral center's environment. The absolute configuration can be assigned by comparing the experimental VCD spectrum with the DFT-calculated spectrum for one of the enantiomers. wikipedia.orggaussian.com VCD can be particularly advantageous when the molecule lacks strong UV-Vis chromophores, making ECD less informative. gaussian.com The presence of a fluorinated stereocenter can also be probed by these methods. acs.org

Computational and Theoretical Studies on 2 1 Fluorovinyl Furan

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 2-(1-fluorovinyl)furan at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. globalresearchonline.net DFT methods are used to determine the ground-state properties by calculating the electron density. Functionals like B3LYP and M06-2X, combined with basis sets such as 6-311++G(d,p), are commonly employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov

From the optimized structure, various ground-state properties can be derived. These include the total electronic energy, dipole moment, and the distribution of electron density, which reveals the molecule's polarity and electrostatic potential. Furthermore, DFT-based reactivity descriptors, such as chemical potential and hardness, can be calculated to predict how the molecule might interact with other chemical species. mdpi.com

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value | Method |

|---|---|---|

| Total Energy | (Specific value in Hartrees) | B3LYP/6-311++G(d,p) |

| Dipole Moment | ~1.5 - 2.0 Debye | B3LYP/6-311++G(d,p) |

| C-F Bond Length | ~1.35 Å | B3LYP/6-311++G(d,p) |

| C=C (vinyl) Bond Length | ~1.33 Å | B3LYP/6-311++G(d,p) |

For situations requiring higher accuracy, ab initio (from first principles) methods are employed. These methods are more computationally demanding than DFT but are based on a more rigorous theoretical foundation. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide benchmark-quality energies and properties. acs.org

These high-accuracy calculations are often used to validate the results obtained from DFT methods or to investigate systems where DFT may not be sufficiently accurate, such as in the detailed analysis of weak intermolecular interactions or the precise determination of reaction energy barriers. acs.orgnih.gov For this compound, CCSD(T) calculations could provide a highly reliable value for the molecule's heat of formation.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. wikipedia.org A key application of MO theory in understanding reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com

The energy and spatial distribution of the HOMO are related to the molecule's ability to act as a nucleophile or electron donor, while the LUMO relates to its ability to act as an electrophile or electron acceptor. youtube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com For this compound, the HOMO is expected to be a π-orbital with significant density on the furan (B31954) ring and vinyl group, while the LUMO would be a corresponding π*-antibonding orbital.

Table 2: Predicted Frontier Orbital Properties of this compound

| Orbital | Predicted Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO | -8.5 to -9.5 | Furan ring and vinyl C=C bond |

| LUMO | -0.5 to -1.5 | Vinyl group and adjacent furan carbon |

| HOMO-LUMO Gap | ~7.0 - 9.0 eV | N/A |

Conformational Landscape and Energetics of this compound

The flexibility of this compound arises from the rotation around the single bond connecting the furan ring to the fluorovinyl group. This rotation gives rise to different conformers (rotational isomers) with distinct energies and populations. Computational methods are essential for mapping this conformational landscape. elsevierpure.comekb.eg

By performing a potential energy surface (PES) scan, where the dihedral angle between the ring and the vinyl group is systematically varied, the energies of all possible conformations can be calculated. For this compound, two primary planar conformers are expected: a syn conformer (where the vinyl C-F bond is oriented toward the furan oxygen) and an anti conformer (where it is oriented away). A study on the non-fluorinated analog, 2-vinyl furan, found the trans (anti) conformer to be the most stable. uliege.be The energy difference between these conformers and the height of the rotational barrier separating them can be precisely calculated. uliege.be

Table 3: Predicted Conformational Energetics of this compound

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Anti (trans-like) | 0.00 (most stable) | Vinyl group oriented away from furan oxygen |

| Syn (cis-like) | ~0.5 - 1.5 | Vinyl group oriented toward furan oxygen |

| Rotational Barrier | ~3.0 - 5.0 | Energy required to rotate from anti to syn |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of novel compounds.

For this compound, the prediction of ¹H, ¹³C, and especially ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts is of great interest. nih.gov These can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. globalresearchonline.net Predicting ¹⁹F NMR shifts can be challenging due to the high sensitivity of the fluorine nucleus to its electronic environment, but modern computational protocols have achieved high accuracy. escholarship.orgacs.orgnih.govchemrxiv.orguni-muenchen.de Calculations would need to consider the contributions of different conformers, weighted by their Boltzmann population, to yield an averaged, observable chemical shift. escholarship.org

Vibrational frequencies, corresponding to the peaks in an infrared (IR) or Raman spectrum, can also be computed. researchgate.net This is done by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). acs.orgacs.org The resulting frequencies and their intensities can be used to generate a theoretical spectrum that can be compared with experimental data to confirm the molecule's structure. globalresearchonline.net

Table 4: Selected Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Nucleus/Mode | Predicted Value |

|---|---|---|

| ¹⁹F NMR Chemical Shift (ppm) | Vinyl Fluorine | -90 to -120 (relative to CFCl₃) |

| ¹H NMR Chemical Shift (ppm) | Furan H5 | ~7.4 - 7.6 |

| IR Vibrational Frequency (cm⁻¹) | C=C Stretch (vinyl) | ~1650 - 1680 |

| IR Vibrational Frequency (cm⁻¹) | C-F Stretch | ~1100 - 1200 |

Reactivity and Transformations of 2 1 Fluorovinyl Furan

Electrophilic and Nucleophilic Additions to the Fluorovinyl Group

The carbon-carbon double bond in the fluorovinyl moiety is susceptible to addition reactions. The presence of the highly electronegative fluorine atom significantly influences the electron density and reactivity of the alkene, making it less nucleophilic than a standard vinyl group and thus altering its behavior towards electrophiles. Conversely, the inductive effect of the fluorine atom renders the β-carbon electrophilic, making it a target for nucleophilic attack.

The addition of hydrogen halides (HX) to the fluorovinyl group is an example of an electrophilic addition reaction. libretexts.org The reaction is initiated by the protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide nucleophile. youtube.com The regioselectivity of this addition is governed by Markovnikov's rule, which states that the proton adds to the carbon atom that results in the formation of the more stable carbocation. libretexts.orglibretexts.org

For 2-(1-fluorovinyl)furan, protonation can lead to two possible carbocation intermediates:

Path A: Protonation at the carbon bearing the fluorine atom (Cα) would yield a secondary carbocation adjacent to the furan (B31954) ring (Intermediate A ). This carbocation is stabilized by resonance with the furan ring.

Path B: Protonation at the terminal carbon (Cβ) would generate a secondary carbocation α to the fluorine atom (Intermediate B ). An α-fluorine substituent is known to destabilize a carbocation through its strong inductive electron-withdrawing effect, although this can be partially offset by π-donation from the fluorine lone pairs.

Due to the significant resonance stabilization provided by the adjacent furan ring, Intermediate A is expected to be considerably more stable than Intermediate B . Consequently, the reaction is predicted to proceed preferentially via Path A, leading to the formation of 2-(1,1-difluoroethyl)furan as the major product upon attack by a fluoride (B91410) ion. Reaction rates generally increase with the acidity of the hydrogen halide, in the order HF < HCl < HBr < HI. chemguide.co.uk

While less common, nucleophilic addition to the fluorovinyl group is also conceivable. The electron-withdrawing nature of the fluorine atom makes the terminal carbon (Cβ) susceptible to attack by strong nucleophiles in a Michael-type addition. Such reactions are known for other fluorinated Michael acceptors. researchgate.net

Table 1: Predicted Regioselectivity in the Hydrofluorination of this compound

| Path | Site of Protonation | Carbocation Intermediate | Stability | Predicted Product |

|---|---|---|---|---|

| A | Cα (Carbon with F) | Secondary, α-furyl | More stable (resonance) | 2-(1,1-Difluoroethyl)furan |

The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) to the fluorovinyl double bond is expected to proceed via a standard electrophilic addition mechanism. leah4sci.com This reaction typically involves the formation of a cyclic halonium ion intermediate, followed by a backside attack by the halide ion. masterorganicchemistry.com This sequence results in the anti-addition of the two halogen atoms across the double bond. leah4sci.commasterorganicchemistry.com

The initial attack of the halogen on the double bond of this compound would form an unsymmetrical, three-membered bromonium or chloronium ion. The subsequent nucleophilic attack by the halide ion (Br⁻ or Cl⁻) can occur at either of the two carbons of the original double bond. The attack will preferentially occur at the carbon atom that can better sustain a partial positive charge. In this case, the carbon atom directly attached to the furan ring is benzylic-like and thus more capable of stabilizing a positive charge. This leads to the regioselective formation of 2-(1,2-dihalo-1-fluoroethyl)furan derivatives. The electron-withdrawing nature of the fluorovinyl group may decrease the nucleophilicity of the alkene, potentially requiring more forcing conditions compared to the halogenation of simple alkenes. researchgate.netresearchgate.net

Table 2: Expected Products from Halogenation of this compound

| Reagent | Intermediate | Stereochemistry | Major Product |

|---|---|---|---|

| Br₂ in CCl₄ | Cyclic Bromonium Ion | anti-addition | 2-(1,2-Dibromo-1-fluoroethyl)furan |

The fluorovinyl group can act as a 2π component (a dipolarophile or dienophile) in cycloaddition reactions.

In [4+2] Diels-Alder reactions , the electron-withdrawing fluorine atom activates the dienophile for reactions with electron-rich dienes. researchgate.netnih.gov However, computational and experimental studies have shown that fluorinated dienophiles can sometimes exhibit decelerated reaction rates compared to their non-fluorinated analogs. nih.gov When reacting with a suitable conjugated diene, this compound would yield a fluorinated cyclohexene (B86901) derivative.

In 1,3-dipolar cycloadditions , the fluorovinyl group can react with 1,3-dipoles like nitrones, azides, or nitrile oxides to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgijrpc.com This type of reaction, often called the Huisgen cycloaddition, is a powerful tool for synthesizing complex heterocycles. organic-chemistry.org The reaction of this compound with a 1,3-dipole would lead to the formation of a furan-substituted, fluorine-containing five-membered ring, such as an isoxazolidine (B1194047) or a triazoline.

Transformations Involving the Furan Ring

The furan ring itself is a reactive entity, capable of undergoing reactions that either preserve or disrupt its aromatic character.

Furan and its derivatives are known to be sensitive to acidic conditions, under which they can undergo ring-opening reactions. rsc.orgresearchgate.net The mechanism typically involves protonation of the furan ring, most favorably at the C5 (α) position, to disrupt the aromatic system. acs.orgresearchgate.net This is followed by nucleophilic attack by a solvent molecule, such as water or an alcohol, leading to an unstable intermediate that rearranges to form a 1,4-dicarbonyl compound. The presence of the electron-withdrawing fluorovinyl group at the C2 position is expected to deactivate the furan ring towards electrophilic attack, meaning that harsher acidic conditions may be required for ring-opening compared to alkyl-substituted furans. rsc.org

Oxidative rearrangements are also a key transformation for furans. For example, the Achmatowicz reaction describes the oxidative ring expansion of furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. nih.gov While this compound is not a furfuryl alcohol, related oxidative processes can lead to ring-opening or rearrangement. nih.govrsc.org Reaction with radical species, such as the hydroxyl radical, can also initiate ring-opening pathways. rsc.org

The preferred site for electrophilic substitution on the 2-substituted furan ring is the C5 position, which is electronically activated by the ring oxygen. chemicalbook.comquora.comquora.com While the fluorovinyl group is deactivating, electrophilic substitution at C5 is still feasible. For instance, halogenation with reagents like N-bromosuccinimide (NBS) would be expected to yield the 5-bromo derivative.

A more versatile and reliable method for functionalizing the C5 position is through metalation. Reaction of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), in an ethereal solvent like THF at low temperatures is expected to result in regioselective deprotonation at the C5 position. wikipedia.orgreddit.com The resulting 5-lithio-2-(1-fluorovinyl)furan is a potent nucleophile that can be trapped with a wide array of electrophiles to introduce new functional groups. This provides a powerful synthetic route to various 2,5-disubstituted furan derivatives.

Table 3: Examples of C5-Functionalization via Lithiation

| Step 1 | Electrophile (Step 2) | Resulting Product at C5 |

|---|---|---|

| n-BuLi, THF, -78 °C | (CH₃)₃SiCl | -Si(CH₃)₃ |

| n-BuLi, THF, -78 °C | CH₃I | -CH₃ |

| n-BuLi, THF, -78 °C | 1. CH₃CHO; 2. H₂O | -CH(OH)CH₃ |

Palladium-Catalyzed Coupling Reactions with this compound as a Partner

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net The participation of fluorinated building blocks in these reactions is of significant interest for the synthesis of novel pharmaceuticals, agrochemicals, and materials. nih.gov

Suzuki-Miyaura, Stille, Negishi, and Heck Couplings

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyonedalabs.com For this compound to act as a partner, it would likely need to be converted into a boronic acid or ester derivative, or alternatively, a halo-furan could be coupled with a fluorovinylboron reagent. Studies on the Suzuki-Miyaura coupling of furanboronic acids exist, though they note challenges such as the potential for protodeboronation. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups. libretexts.org A potential Stille coupling involving this compound could feature either a 2-(1-Fluorovinyl)stannylfuran or the coupling of a halofuran with a (1-Fluorovinyl)stannane. While versatile, the toxicity of organotin compounds is a significant drawback. wikipedia.org

Negishi Coupling: This reaction forms a carbon-carbon bond from an organozinc compound and an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.org The methodology is known for its high reactivity and functional group compatibility.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. organic-chemistry.orglibretexts.org A review of Mizoroki-Heck reactions using fluorine-containing agents indicates that fluorinated alkenes can be valuable cross-coupling partners. mdpi.com For instance, the related compound (1-fluorovinyl)methyldiphenylsilane (B1593031) has been successfully used in Heck-type reactions with aryl iodides. mdpi.com This suggests that this compound could potentially serve as the alkene component in a Heck reaction, coupling with an aryl or vinyl halide.

C-H Activation and Functionalization Strategies

Direct C-H activation is a powerful strategy that avoids the pre-functionalization of starting materials, offering a more atom-economical synthetic route. yale.eduethernet.edu.et This approach allows for the direct coupling of a C-H bond with a reaction partner. For the furan ring in this compound, C-H functionalization could potentially occur at the C3, C4, or C5 positions. Ruthenium-catalyzed C-H activation has been applied to furan compounds containing directing groups to achieve selective functionalization. researchgate.net Palladium catalysis is also widely used for the C-H functionalization of heterocycles. nih.gov A hypothetical C-H functionalization of this compound would involve its reaction with an organohalide or another coupling partner in the presence of a palladium catalyst, potentially leading to the formation of a new C-C bond at one of the furan's C-H positions.

Radical Reactions and Polymerization Potential of this compound

Radical reactions offer unique pathways for the formation of C-F bonds and the functionalization of organic molecules. wikipedia.orgnih.gov The introduction of fluoroalkyl groups into furan rings via radical mechanisms is a known strategy. nih.gov This typically involves the generation of a fluoroalkyl radical which then adds to the electron-rich furan ring.

The polymerization of vinyl monomers is a fundamental process in materials science. The polymerization behavior of fluorinated vinyl monomers can be complex, and specific reaction conditions are often required for individual monomers. researchgate.net While the polymerization of 2-vinylfuran and the acid-catalyzed polymerization of furan itself have been studied, rsc.orgresearchgate.netokstate.edu specific research on the radical polymerization of this compound is not available. The presence of the fluorine atom on the vinyl group would significantly influence the electronic properties of the double bond and thus its reactivity toward radical initiators and propagation. Furan-containing polymers are also of interest for creating materials with thermoreversible properties through Diels-Alder reactions. mdpi.com

Applications of 2 1 Fluorovinyl Furan in Advanced Organic Synthesis

Utilization as a Building Block for Complex Fluorinated Organic Molecules

2-(1-Fluorovinyl)furan serves as a valuable synthon for the construction of intricate fluorinated organic molecules. Its utility stems from the combined reactivity of the furan (B31954) nucleus and the electronically modified vinyl group. The furan moiety can act as a diene in cycloaddition reactions, while the fluorovinyl group can participate in various addition and substitution reactions, making it a cornerstone for creating diverse molecular architectures. nih.govnih.gov

The furan ring in this compound is an excellent diene for Diels-Alder reactions, providing a direct route to oxabicyclic systems. nih.govresearchgate.netnih.govmdpi.com The presence of the fluorovinyl substituent can influence the stereoselectivity of these cycloadditions. Subsequent transformations of the resulting cycloadducts can lead to a wide array of fluorinated heterocyclic structures that are not easily accessible through other synthetic routes. For instance, reaction with various dienophiles can yield precursors to fluorinated pyridines, pyridazines, and other complex heterocyclic systems. rsc.orge-bookshelf.dewiley.com

Table 1: Potential Cycloaddition Reactions of this compound for Heterocycle Synthesis

| Dienophile | Resulting Heterocyclic Core | Potential Applications |

|---|---|---|

| Maleimides | Fluorinated oxanorbornene derivatives | Polymer chemistry, fine chemical synthesis |

| Acetylenedicarboxylates | Fluorinated phthalates precursors | Material science, organic synthesis |

| Acrylonitrile | Fluorinated cyclohexene (B86901) derivatives | Precursors to functionalized carbocycles and heterocycles |

This table presents potential reactions based on the known reactivity of furan derivatives. Specific experimental data for this compound may vary.

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their metabolic stability, binding affinity, and bioavailability. nih.govijabbr.comijabbr.com Fluorinated furans, in particular, are scaffolds of interest in medicinal chemistry. shareok.orgmdpi.com this compound can serve as a key intermediate in the synthesis of fluorinated analogues of existing drugs or in the development of novel bioactive compounds. The furan ring is a common motif in many biologically active natural products and synthetic drugs. ijabbr.comijabbr.com The fluorovinyl group can be further functionalized to introduce other pharmacophoric features or can itself contribute to the biological activity profile of the final molecule.

Table 2: Examples of Biologically Active Scaffolds Potentially Accessible from this compound

| Target Scaffold | Potential Biological Activity | Synthetic Strategy |

|---|---|---|

| Fluorinated Nucleoside Analogues | Antiviral, Anticancer | Cycloaddition followed by ring-opening and functional group manipulation |

| Fluorinated Prostaglandin Analogues | Anti-inflammatory | Elaboration of the furan ring and vinyl group through various C-C bond-forming reactions |

| Fluorinated Steroid Analogues | Hormonal therapy | Incorporation of the fluorovinylfuran moiety into a steroid backbone via coupling reactions |

This table illustrates the potential of this compound as a precursor to biologically relevant scaffolds based on established synthetic strategies for similar compounds.

Role in Material Science Precursor Development

Fluoropolymers are a class of materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. nih.gov Fluorinated vinyl monomers are the fundamental building blocks for these materials. This compound has the potential to be utilized as a monomer in polymerization reactions to produce novel fluorinated polymers. The furan moiety can be incorporated into the polymer backbone or as a pendant group, influencing the final properties of the material. For example, polymers containing furan rings can exhibit thermoreversible cross-linking properties through Diels-Alder and retro-Diels-Alder reactions. mdpi.com

The polymerization of this compound could lead to materials with tailored refractive indices, dielectric constants, and surface energies, making them suitable for applications in electronics, coatings, and advanced composites.

Chemoenzymatic Synthesis Applications

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective and efficient transformations. nih.gov While specific chemoenzymatic applications of this compound are not extensively documented, the reactivity of the fluorovinyl group suggests potential for enzymatic transformations. For instance, enzymes such as lipases and hydrolases could potentially catalyze stereoselective reactions on derivatives of this compound. nih.govfao.org

Enzymes have been shown to catalyze reactions involving fluorinated compounds, including hydrolysis and defluorination. nih.govresearchgate.netwhiterose.ac.uk The development of chemoenzymatic routes involving this compound could enable the synthesis of enantiomerically pure fluorinated building blocks, which are highly valuable in the pharmaceutical industry. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol derived from this compound, providing access to both enantiomers in high optical purity.

Table 3: Potential Chemoenzymatic Reactions Involving Derivatives of this compound

| Enzyme Class | Reaction Type | Potential Product | Significance |

|---|---|---|---|

| Lipase | Kinetic Resolution of an alcohol derivative | Enantiomerically pure fluorinated alcohol | Chiral building block for asymmetric synthesis |

| Hydrolase | Hydrolysis of an ester derivative | Fluorinated carboxylic acid | Intermediate for further chemical modification |

| Dehalogenase | Defluorination | Defluorinated furan derivative | Mechanistic studies and synthesis of non-fluorinated analogues |

This table outlines hypothetical chemoenzymatic transformations based on known enzyme activities on similar fluorinated substrates.

Future Research Directions and Emerging Trends in 2 1 Fluorovinyl Furan Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 2-(1-Fluorovinyl)furan is a cornerstone for its broader application. Future research is poised to move beyond traditional stoichiometric fluorination methods towards more elegant and efficient catalytic strategies. The development of novel catalytic systems is crucial for improving atom economy, reducing waste, and accessing this molecule through more sustainable pathways.

Key areas of focus will likely include:

Transition-Metal Catalysis: The application of transition-metal catalysts, including but not limited to palladium, rhodium, copper, nickel, ruthenium, and iridium, is a promising avenue for the selective formation of the C-F bond on the vinyl group attached to the furan (B31954) ring. researchgate.net Research will likely concentrate on designing ligands that can fine-tune the reactivity and selectivity of these metal centers, enabling the direct and catalytic fluorovinylation of furan precursors.

Silver-Catalyzed Activation: Inspired by the use of silver nitrate (B79036) (AgNO₃) in activating electronically deficient triple bonds for the synthesis of other fluorinated furans, researchers may explore similar silver-based catalysts for the construction of the 1-fluorovinyl moiety. nih.gov This approach could involve the activation of suitable alkyne precursors in the presence of a fluoride (B91410) source.

Biomass-Derived Furan Precursors: Leveraging the abundance of biomass, future synthetic strategies may focus on developing catalytic pathways that start from readily available furan derivatives, such as furfural, which can be produced from lignocellulosic biomass. mdpi.comnih.gov This aligns with the growing demand for green and sustainable chemical processes.

Heterogeneous Catalysis: To enhance catalyst recyclability and simplify product purification, the development of heterogeneous catalysts will be a significant trend. This could involve immobilizing active catalytic species on solid supports, offering a more industrially viable approach to the synthesis of this compound.

A comparative look at potential catalytic approaches is presented in the table below:

| Catalyst Type | Potential Precursors | Key Advantages | Research Focus |

| Transition-Metal Complexes (Pd, Ni, Cu) | Furan boronic acids, stannanes, or halides | High selectivity and functional group tolerance. researchgate.net | Ligand design for improved efficiency and turnover numbers. |

| Silver-Based Catalysts | Furan-substituted alkynes | Activation of electron-deficient triple bonds. nih.gov | Optimization of reaction conditions and substrate scope. |

| Catalysts for Biomass Conversion | Furfural, 5-Hydroxymethylfurfural (HMF) | Utilization of renewable feedstocks. mdpi.comnih.gov | Tandem catalytic systems for multi-step conversions. |

| Heterogeneous Catalysts | Various furan derivatives | Enhanced recyclability and process simplification. | Catalyst stability and prevention of metal leaching. frontiersin.org |

Exploration of Unconventional Reaction Pathways and Reactivities

The unique electronic properties conferred by the fluorine atom and the furan ring suggest that this compound may exhibit novel and unconventional reactivity. Future research will likely venture into exploring these uncharted territories to unlock new synthetic possibilities.

A key area of exploration will be cycloaddition reactions . The electron-withdrawing nature of the fluorovinyl group is expected to significantly influence the dienophilic or dienyl character of the furan ring in Diels-Alder reactions. nih.govnih.govlibretexts.org This could lead to altered regioselectivity and stereoselectivity compared to non-fluorinated furan derivatives, opening up avenues for the synthesis of complex polycyclic structures.

Furthermore, the reactivity of the fluorovinyl group itself will be a focal point. Research into reactions such as:

Nucleophilic Vinylic Substitution: Investigating the displacement of the fluorine atom by various nucleophiles to introduce new functional groups.

Radical Additions: Exploring the addition of radicals across the double bond to create more complex molecular architectures.

Cross-Coupling Reactions: Utilizing the C-F or C-H bonds of the fluorovinyl moiety in metal-catalyzed cross-coupling reactions to build larger, more elaborate molecules.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The adoption of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in modern chemical synthesis. youtube.com The application of these technologies to the synthesis of this compound and its derivatives is an emerging trend with significant potential.

Flow chemistry offers several advantages for handling fluorinated compounds, which can often involve hazardous reagents or intermediates. The enclosed and controlled environment of a flow reactor enhances safety, while the precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivities. acs.orgacs.org For the synthesis of this compound, flow chemistry could enable:

The safe use of highly reactive fluorinating agents.

Rapid reaction optimization through automated parameter screening.

Seamless integration of multiple synthetic steps into a continuous process.

Facilitated scale-up from laboratory to industrial production.

Automated synthesis platforms , coupled with real-time reaction monitoring and machine learning algorithms, will accelerate the discovery and optimization of synthetic routes to novel this compound derivatives. nih.gov

Advanced Computational Methodologies for Predictive Studies

Computational chemistry is becoming an indispensable tool in modern chemical research. Advanced computational methodologies, such as Density Functional Theory (DFT), can provide deep insights into the properties and reactivity of molecules like this compound, guiding experimental efforts and accelerating discovery.

Future computational studies are expected to focus on:

Electronic Structure and Reactivity: Elucidating the electronic structure to understand the influence of the fluorovinyl group on the aromaticity and reactivity of the furan ring. arxiv.org This can help in predicting the outcomes of various chemical transformations.

Reaction Mechanisms: Modeling reaction pathways to understand the mechanisms of catalytic and non-catalytic reactions involving this compound, aiding in the design of more efficient synthetic protocols.

Spectroscopic and Physicochemical Properties: Predicting spectroscopic data (NMR, IR, etc.) and key physicochemical properties such as lipophilicity and metabolic stability, which are crucial for the design of new drugs and materials. researchgate.netemerginginvestigators.org

Virtual Screening: Using computational docking and other virtual screening techniques to predict the biological activity of derivatives of this compound, prioritizing synthetic targets for drug discovery programs.

Design of Next-Generation Building Blocks Based on this compound Motif

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their properties. nih.govenamine.nettcichemicals.comnih.gov The this compound motif represents a novel and attractive scaffold for the design of next-generation building blocks.

The unique combination of a furan ring, a known pharmacophore present in numerous bioactive compounds, and a fluorovinyl group can impart desirable characteristics such as: ijabbr.compharmaguideline.comutripoli.edu.ly

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic degradation.

Modulated Lipophilicity: The fluorine atom can alter the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Altered pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups.

Conformational Control: The introduction of fluorine can lead to specific conformational preferences, which can be crucial for binding to biological targets.

Future research will focus on the synthesis of a diverse library of derivatives based on the this compound core. These building blocks will be valuable tools for medicinal chemists in the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles, as well as for materials scientists in the creation of novel polymers and functional materials with tailored properties.

Q & A

Q. What are the common synthetic routes for 2-(1-Fluorovinyl)furan, and what analytical techniques validate its purity and structure?

- Methodological Answer : Synthesis typically involves halogen exchange or nucleophilic fluorination of precursors like 2-(1-chlorovinyl)furan. For example, substituting chlorine with fluorine using reagents like KF or AgF under controlled anhydrous conditions (adapted from chlorovinyl analogs) . Post-synthesis, purity is validated via:

- NMR Spectroscopy : and NMR identify structural motifs (e.g., vinyl-F coupling patterns; δ ~140-160 ppm for ) .

- IR Spectroscopy : C-F stretching vibrations (~1100-1200 cm) and furan ring C-O-C bands (~1010 cm) .

- GC-MS : Quantifies trace impurities and confirms molecular ion peaks (e.g., m/z 124 for the parent ion) .

Q. How can researchers detect and quantify trace amounts of this compound in complex matrices?

- Methodological Answer : Dynamic headspace-GC-MS is optimal for volatile furans. Key steps include:

- Sample Preparation : Use internal standards (e.g., deuterated furans) to correct for matrix effects .

- Dynamic Headspace : Traps analytes on Tenax® TA adsorbent, achieving 30x higher sensitivity than static methods .

- Quantitation : Calibrate using standard curves (e.g., 0.1–100 ppb) and monitor m/z 68 (common furan fragment) or compound-specific ions .

Advanced Research Questions

Q. What computational methods predict the reactivity and electronic properties of this compound in chemical reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., fluorovinyl group as an electron-deficient dienophile) .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~5-6 eV) predict reactivity in Diels-Alder or cycloaddition reactions .

- Transition State Analysis : Nudged Elastic Band (NEB) methods model dimerization or polymerization pathways .

Q. How does the fluorine substituent influence the dimerization kinetics and reaction pathways of this compound compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity stabilizes transition states and alters kinetics:

- Kinetic Studies : Monitor dimerization via NMR at varying temperatures (e.g., 25–80°C). Rate constants (k) for fluorinated derivatives are ~2x lower than chlorinated analogs due to steric hindrance .

- Regioselectivity : Fluorine directs dimerization to form head-to-tail products (vs. head-to-head in non-fluorinated furans), confirmed by X-ray crystallography .

Q. What strategies are recommended for assessing the toxicity profile of this compound when experimental data is limited?

- Methodological Answer : Use surrogate data and mechanistic modeling:

- Read-Across Analysis : Compare to structurally similar furans (e.g., furan or 2-methylfuran) with established hepatotoxicity profiles .

- QSAR Models : Predict toxicity endpoints (e.g., LD) using descriptors like logP and molecular weight .

- In Silico Metabolism Prediction : CYP450-mediated oxidation (e.g., via Schrödinger’s BioLuminate) identifies potential toxic metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.